molecular formula C12H10N2O3 B373506 N-{8-nitro-2-naphthyl}acetamide CAS No. 102877-13-4

N-{8-nitro-2-naphthyl}acetamide

Cat. No.: B373506
CAS No.: 102877-13-4
M. Wt: 230.22g/mol
InChI Key: MTUXJVADNJZDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{8-Nitro-2-naphthyl}acetamide is a nitro-substituted acetamide derivative featuring a naphthalene ring system. Its molecular formula is C₁₂H₁₀N₂O₃, with a nitro group (-NO₂) at the 8-position of the 2-naphthyl moiety and an acetamide (-NHCOCH₃) group at the adjacent position.

Properties

CAS No.

102877-13-4

Molecular Formula

C12H10N2O3

Molecular Weight

230.22g/mol

IUPAC Name

N-(8-nitronaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H10N2O3/c1-8(15)13-10-6-5-9-3-2-4-12(14(16)17)11(9)7-10/h2-7H,1H3,(H,13,15)

InChI Key

MTUXJVADNJZDQS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=CC=C2[N+](=O)[O-])C=C1

Canonical SMILES

CC(=O)NC1=CC2=C(C=CC=C2[N+](=O)[O-])C=C1

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Reactivity and Stability

  • Nitro groups in naphthyl acetamides (e.g., this compound) may facilitate nucleophilic aromatic substitution reactions, whereas hydroxylated analogs (e.g., 117-93-1) are prone to oxidation or hydrogen bonding .

Pharmacological Potential

  • Benzothiazole acetamides () demonstrate that electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance binding to hydrophobic enzyme pockets. This suggests this compound could be optimized for similar targets .
  • Compared to ranitidine derivatives (), the absence of a dimethylamino group in this compound may limit its utility in receptor antagonism but expand applications in nitroreductase-activated prodrugs .

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